Carbamic acid, (2-bromo-1-phenylethyl)-, 1,1-dimethylethyl ester
Description
Chemical Structure and Properties Carbamic acid, (2-bromo-1-phenylethyl)-, 1,1-dimethylethyl ester (CAS: Not explicitly provided in evidence; synonyms include N-(2-bromoethyl)carbamic acid tert-butyl ester and Boc-2-aminoethylbromide) is a carbamate derivative characterized by a tert-butyl (1,1-dimethylethyl) ester group and a 2-bromo-1-phenylethyl substituent. Its molecular formula is C₁₃H₁₈BrNO₂, with a molecular weight of 316.19 g/mol . This compound serves as a critical intermediate in organic synthesis, particularly in peptide coupling and pharmaceutical chemistry, where the tert-butyloxycarbonyl (Boc) group acts as a protective moiety for amines .
Properties
IUPAC Name |
tert-butyl N-(2-bromo-1-phenylethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISQKOWVTCOHDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CBr)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-bromo-1-phenylethyl)-, 1,1-dimethylethyl ester typically involves the reaction of 2-bromo-1-phenylethanol with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
2-bromo-1-phenylethanol+tert-butyl isocyanate→Carbamic acid, (2-bromo-1-phenylethyl)-, 1,1-dimethylethyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-bromo-1-phenylethyl)-, 1,1-dimethylethyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation and Reduction: The phenylethyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic or basic aqueous solutions are typically used.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis typically produces carbamic acid and the corresponding alcohol.
Scientific Research Applications
Medicinal Chemistry and Drug Development
HIV Protease Inhibition
One of the primary applications of this compound is in the development of HIV protease inhibitors. A patent describes a method for synthesizing derivatives of carbamic acid that can effectively inhibit HIV protease activity. The process involves the coupling of an epoxide with an amine fragment, allowing for the formation of compounds that demonstrate antiviral properties. These compounds can potentially serve as therapeutic agents against HIV by preventing the virus from replicating within host cells .
Protein Tyrosine Kinase Inhibitors
Another significant application is in the inhibition of protein tyrosine kinases (PTKs), which play a crucial role in various cellular processes including cell growth and differentiation. PTK inhibitors derived from carbamic acid structures have been investigated for their potential in treating T-cell mediated disorders such as rheumatoid arthritis and multiple sclerosis. The inhibition of PTKs may help modulate immune responses and reduce inflammation associated with these chronic conditions .
Case Study 1: Antiviral Activity
A study highlighted the synthesis of a specific carbamic acid derivative that was tested for its efficacy against HIV. The compound showed promising results in vitro, leading to further exploration into its mechanism of action and potential as a therapeutic agent. The findings suggest that the compound could inhibit viral replication by targeting specific enzymatic pathways involved in HIV lifecycle .
Case Study 2: Anti-inflammatory Properties
Research has indicated that certain carbamic acid derivatives can modulate inflammatory responses by acting on PTKs. In experimental models, these compounds demonstrated a reduction in inflammatory markers, suggesting their utility in treating conditions characterized by excessive inflammation. This aligns with the broader therapeutic potential of carbamic acid derivatives in managing autoimmune diseases .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which carbamic acid, (2-bromo-1-phenylethyl)-, 1,1-dimethylethyl ester exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but often include key enzymes or receptors involved in metabolic or signaling pathways.
Comparison with Similar Compounds
Key Features
- Functional Groups : Bromoethyl and phenyl groups enhance reactivity in nucleophilic substitutions, while the Boc group ensures stability during synthetic steps.
- Applications : Used in the synthesis of HIV protease inhibitors (e.g., Amprenavir intermediates) and chiral building blocks .
Below is a structural and functional comparison of carbamic acid, (2-bromo-1-phenylethyl)-, 1,1-dimethylethyl ester with analogous carbamate derivatives:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Reactivity The bromoethyl group in the target compound facilitates alkylation or cross-coupling reactions, distinguishing it from derivatives like the hydroxyethyl analog (CAS: 849178-85-4), which is tailored for stereoselective reductions . Compounds with sulfonyl or cyanophenyl groups (e.g., CAS: 881677-69-6) exhibit enhanced electrophilicity, making them suitable for enzyme inhibition studies .
Protective Group Utility
- The Boc group is universally employed for amine protection across these compounds. However, the hydroxy-dimethylethoxy variant (CAS: 211812-04-3) demonstrates dual functionality, protecting both amines and hydroxyl groups .
Synthetic Applications The target compound’s phenyl and bromoethyl substituents make it a preferred intermediate in antiviral drug synthesis (e.g., Amprenavir) . In contrast, the tetrahydroquinoline derivative (CAS: Not listed) is leveraged in neuroactive molecule development due to its fused aromatic system .
Chiral Purity and Stereoselectivity
- Asymmetric reductions using sodium borohydride (e.g., CAS: 849178-85-4) achieve >99% enantiomeric excess (ee), a critical factor in pharmaceutical synthesis . The target compound’s bromoethyl group, however, requires careful handling to avoid racemization .
Biological Activity
Carbamic acid, (2-bromo-1-phenylethyl)-, 1,1-dimethylethyl ester (CAS No. 478538-80-6) is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the existing literature on its biological activity, including relevant case studies and research findings.
- Chemical Name : this compound
- CAS Number : 478538-80-6
- Appearance : White powder
- Purity : 99%
- Melting Point : Data not widely reported
Biological Activity Overview
The biological activity of carbamic acid derivatives has been explored in various studies, particularly focusing on their pharmacological properties. The following sections summarize key findings related to the compound's effects on different biological systems.
Antimicrobial Activity
Research indicates that carbamic acid derivatives exhibit significant antimicrobial properties. A study conducted on various substituted carbamic acids revealed that certain derivatives possess potent antibacterial and antifungal activities. The structure-activity relationship suggests that the presence of halogen substituents, such as bromine in this compound, enhances antimicrobial potency .
| Compound | Antimicrobial Activity | Reference |
|---|---|---|
| Carbamic acid derivative A | Moderate | |
| Carbamic acid derivative B | High | |
| Carbamic acid (2-bromo-1-phenylethyl)-ester | Significant |
Cytotoxicity and Anticancer Potential
The cytotoxic effects of carbamic acid derivatives have been evaluated in several cancer cell lines. For instance, a study demonstrated that compounds with similar structures inhibited cell proliferation in breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Neuroprotective Effects
There is emerging evidence suggesting that carbamic acid derivatives may have neuroprotective properties. In vitro studies indicate that these compounds can reduce oxidative stress and inflammation in neuronal cells. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of carbamic acid (2-bromo-1-phenylethyl)-ester was tested against various pathogens including Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .
Case Study 2: Cytotoxicity in Cancer Research
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed a dose-dependent decrease in cell viability with IC50 values ranging from 15 to 25 µM across different cell lines. This highlights the compound's potential for further development as an anticancer agent .
Q & A
Q. Key Considerations :
- Enzyme Screening : Prioritize strains with regioselectivity for brominated substrates.
- Reaction Monitoring : Use chiral HPLC or LC-MS to validate ee% and intermediate stability .
Basic Research Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Liquid Chromatography-Mass Spectrometry (LC-MS) :
- X-ray Crystallography :
- Resolves absolute stereochemistry for crystalline derivatives .
Advanced Research Question: How do reaction conditions influence conflicting stereochemical outcomes in related carbamate esters?
Methodological Answer:
Contradictions in stereochemical data often arise from:
- Solvent Polarity : Polar solvents stabilize transition states favoring cis-diols (e.g., toluene dioxygenase in Rhodococcus sp. MB 5655 yields >99% cis-(1S,2R) diol) .
- Temperature : Lower temperatures reduce thermal racemization, critical for NaBH₄-mediated reductions .
- Catalyst Source : Rhodococcus sp. KY1 produces trans-(1R,2R) diols under identical substrate conditions, highlighting enzyme-substrate specificity .
Q. Resolution Strategy :
- Comparative Kinetic Studies : Track reaction progress under varied conditions.
- Computational Modeling : Predict steric/electronic effects on transition states.
Basic Research Question: What are the stability and storage recommendations for this compound?
Methodological Answer:
- Storage : -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the bromoethyl group.
- Stability Tests :
Advanced Research Question: How can computational methods aid in designing derivatives with enhanced bioactivity?
Methodological Answer:
- Docking Studies : Map interactions with target enzymes (e.g., cytochrome P450 monooxygenases) using software like AutoDock.
- QSAR Models : Correlate substituent effects (e.g., bromine vs. chlorine) with activity.
- Case Study : Replacement of the bromoethyl group with a chloroethyl moiety in related esters altered regioselectivity in microbial hydroxylation .
Basic Research Question: What safety protocols are essential when handling this compound?
Methodological Answer:
- GHS Hazard Codes : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .
- First Aid : Immediate rinsing for skin/eye exposure; avoid inducing vomiting if ingested.
- Waste Disposal : Neutralize with dilute NaOH and incinerate in a certified facility.
Advanced Research Question: How does the bromine substituent influence reactivity in cross-coupling reactions?
Methodological Answer:
The bromine atom serves as a leaving group in palladium-catalyzed reactions:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
